Dabigatran Impurity E

説明

General Context of Pharmaceutical Impurities and Their Significance in Drug Development

In the landscape of pharmaceutical manufacturing, the presence of impurities—unwanted chemicals that can emerge during the synthesis, formulation, or storage of active pharmaceutical ingredients (APIs) and finished drug products—is a critical consideration. gmpinsiders.com These substances can significantly impact the quality, safety, and efficacy of medications. gmpinsiders.com The impurity profile of a pharmaceutical product is of growing importance as drug safety garners increasing attention from both the public and regulatory bodies. globalresearchonline.net

Impurities can originate from various sources, including raw materials, intermediates formed during the manufacturing process, degradation products, and reagents or catalysts used in synthesis. gmpinsiders.comglobalresearchonline.net Even at trace levels, certain impurities can pose toxicological risks, alter the drug's therapeutic effects, or compromise its stability and shelf life. globalpharmatek.compharmaffiliates.com Therefore, the identification, quantification, and control of impurities are fundamental aspects of drug development and regulatory assessment. globalresearchonline.net A systematic process known as impurity profiling is employed to detect, identify, and quantify these impurities, ensuring the final drug product is of high quality and safe for patient use. globalpharmatek.com

Regulatory Frameworks and Guidelines for Impurity Control (e.g., ICH Q3A/Q3B)

To ensure the safety and quality of new drug products, stringent regulatory frameworks have been established. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed key guidelines, namely ICH Q3A(R2) and ICH Q3B(R2), which provide a comprehensive framework for the control of impurities. europa.eueuropa.eu

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on impurities in the active pharmaceutical ingredient (API) produced by chemical synthesis. europa.eugmp-compliance.org It sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. ich.orgpremier-research.com Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity. ich.org

ICH Q3B(R2): Impurities in New Drug Products This guideline addresses impurities that are classified as degradation products, which can form during the manufacturing of the drug product or through interaction with excipients and container closure systems. europa.euich.orgslideshare.net Similar to Q3A, it establishes thresholds for reporting, identification, and qualification of degradation products in the final drug product. premier-research.comich.org

These guidelines are crucial for ensuring that any impurity present in a pharmaceutical product has been assessed for its potential impact on patient safety. americanpharmaceuticalreview.comresearchgate.net Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), expect manufacturers to adhere to these standards. globalpharmatek.com

| Guideline | Focus | Key Aspects |

| ICH Q3A(R2) | Impurities in New Drug Substances (APIs) | - Sets reporting, identification, and qualification thresholds. ich.orgpremier-research.com - Applies to APIs produced by chemical synthesis. europa.eu |

| ICH Q3B(R2) | Impurities (Degradation Products) in New Drug Products | - Addresses impurities arising from degradation or interaction with excipients. ich.orgslideshare.net - Establishes thresholds for degradation products. ich.org |

Overview of Dabigatran (B194492) Etexilate as an Active Pharmaceutical Ingredient (API)

Dabigatran etexilate is an oral anticoagulant and a direct thrombin inhibitor. nih.govdroracle.ai It is the prodrug of dabigatran, its active form. droracle.ainih.gov After oral administration, dabigatran etexilate is converted to dabigatran, which then directly and reversibly inhibits thrombin, a key enzyme in the blood coagulation cascade. droracle.aiahajournals.orgwikipedia.org By blocking thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots. ahajournals.org This mechanism of action makes it effective for preventing thromboembolic events. nih.gov

Dabigatran etexilate is used to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism. drreddys.comqingmupharm.com Unlike some older anticoagulants, it offers a predictable anticoagulant effect, which often eliminates the need for routine blood monitoring. nih.govarlifesciences.com

| Property | Description |

| Drug Class | Anticoagulant, Direct Thrombin Inhibitor pharmaoffer.com |

| Mechanism of Action | Prodrug converted to dabigatran, which directly inhibits thrombin. droracle.ainih.govahajournals.org |

| Therapeutic Use | Prevention of stroke, systemic embolism, deep vein thrombosis, and pulmonary embolism. drreddys.comqingmupharm.com |

Rationale for Dedicated Research on Dabigatran Impurity E

This compound, also known as Dabigatran Etexilate Acid, is a significant impurity related to dabigatran etexilate. synzeal.com It is a degradation product that can form under specific conditions, such as acid and base hydrolysis. scirp.org The formation of this impurity is a critical quality attribute to monitor during the manufacturing and storage of dabigatran etexilate drug products.

Ensuring Product Quality and Stability: Understanding the pathways through which Impurity E is formed allows for the development of manufacturing processes and storage conditions that minimize its presence. researchgate.net

Regulatory Compliance: Regulatory authorities require a thorough understanding and control of all significant impurities. globalpharmatek.com Detailed research on Impurity E is necessary to meet these regulatory expectations.

Patient Safety: Although specific toxicity data for this compound is not detailed in the provided context, the general principles of impurity control are to ensure that any potential risks associated with impurities are minimized. gmpinsiders.com

Research efforts have focused on developing robust analytical methods, such as stability-indicating HPLC, to accurately detect and quantify this compound alongside other related substances in dabigatran etexilate. scirp.orgresearchgate.net This ensures that the levels of this impurity can be effectively controlled within acceptable limits, safeguarding the quality and safety of the medication.

特性

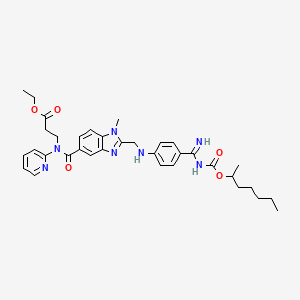

IUPAC Name |

ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O5/c1-5-7-8-11-24(3)47-35(45)40-33(36)25-13-16-27(17-14-25)38-23-31-39-28-22-26(15-18-29(28)41(31)4)34(44)42(21-19-32(43)46-6-2)30-12-9-10-20-37-30/h9-10,12-18,20,22,24,38H,5-8,11,19,21,23H2,1-4H3,(H2,36,40,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKCTVSOSHEUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610758-21-8 | |

| Record name | N-((2-(((4-(Imino((((1-methylhexyl)oxy)carbonyl)amino)methyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[2-[[[4-[Imino[[[(1-methylhexyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY9ACC38V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Characteristics of Dabigatran Impurity E

Chemical Nomenclature of Dabigatran (B194492) Etexilate

Dabigatran etexilate is the prodrug form of dabigatran, a direct thrombin inhibitor. chemicalbook.comdrugbank.com It is chemically designated by several systematic names, reflecting its complex structure. The International Union of Pure and Applied Chemistry (IUPAC) name for dabigatran etexilate is ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate. nih.gov An alternative IUPAC name is 3-{[(2-{[(4-{N'-hexyloxycarbonyl carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl]-pyridin-2-yl-amino)propanoic acid ethyl ester. veeprho.com

The compound is an aromatic amide resulting from the formal condensation of the carboxy group of 2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazole-5-carboxylic acid with the secondary amino group of ethyl N-pyridin-2-yl-beta-alaninate. chemicalbook.com After oral administration, dabigatran etexilate, a double prodrug, is converted by esterase-catalyzed hydrolysis to its active form, dabigatran. drugbank.comscirp.org

Below is a table summarizing the key nomenclature for Dabigatran Etexilate.

| Identifier Type | Value |

| Common Name | Dabigatran Etexilate |

| IUPAC Name | ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate nih.gov |

| CAS Number | 211915-06-9 nih.gov |

| Molecular Formula | C34H41N7O5 nih.govactascientific.com |

| Synonyms | BIBR 1048, Pradaxa chemicalbook.comnih.gov |

Structural Relationship of Dabigatran Impurity E to the Parent Compound

This compound is a process-related impurity that is structurally similar to the parent drug, Dabigatran Etexilate. derpharmachemica.com Its common chemical synonyms are "O-Desethyl Dabigatran Etexilate" or "Desethyl Dabigatran Etexilate". anantlabs.comsynzeal.com These names indicate the specific structural modification compared to the parent compound.

The structural difference lies in the terminal portion of the molecule. In Dabigatran Etexilate, there is an ethyl propanoate ester group. In this compound, this ethyl ester has been hydrolyzed to a carboxylic acid. This transformation involves the loss of the ethyl group (C2H5) from the ester.

This relationship is confirmed by comparing their molecular formulas:

Dabigatran Etexilate: C34H41N7O5 nih.govactascientific.com

This compound: C32H37N7O5 anantlabs.comsynzeal.com

The net difference of C2H4 between the two formulas corresponds to the removal of the ethyl group from the ester and the addition of a hydrogen to the resulting carboxyl group, confirming the hydrolysis of the ester functional group.

| Compound | Molecular Formula | Key Structural Feature |

| Dabigatran Etexilate | C34H41N7O5 | Ethyl propanoate ester |

| This compound | C32H37N7O5 | Propanoic acid |

Systemic Chemical Naming (IUPAC) for this compound

The systemic chemical name for this compound, as defined by pharmacopeial standards, reflects its structure as a carboxylic acid derivative of the parent molecule. According to the European Pharmacopoeia (EP), the IUPAC name is 3-[2-[[4-[N′-[(hexyloxy)carbonyl]carbamimidoyl]anilino]methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido]propanoic acid. synzeal.com

The United States Pharmacopeia (USP) provides a slightly different, but equivalent, IUPAC name: 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid. synzeal.com Both names accurately describe the molecule, with the key feature being the "propanoic acid" at the end, which distinguishes it from the ethyl ester found in Dabigatran Etexilate.

| Nomenclature Standard | IUPAC Name for this compound |

| European Pharmacopoeia (EP) | 3-[2-[[4-[N′-[(hexyloxy)carbonyl]carbamimidoyl]anilino]methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido]propanoic acid synzeal.com |

| United States Pharmacopeia (USP) | 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid synzeal.com |

| Common Synonym | O-Desethyl Dabigatran Etexilate synzeal.com |

| CAS Number | 212321-78-3 anantlabs.comsynzeal.com |

Formation Mechanisms and Pathways of Dabigatran Impurity E

Process-Related Impurity Formation During Synthesis of Dabigatran (B194492) Etexilate

Influence of Reaction Conditions on Impurity E Formation

Optimization of Reaction Parameters to Minimize Impurity ETo control the formation of Dabigatran Impurity E, careful optimization of the manufacturing process is essential. Key strategies include:

Controlling Water Content: Implementing stringent controls on the water content of all raw materials, intermediates, and solvents. [11, 22]

Optimizing Workup Procedures: Designing extraction and purification steps to efficiently remove water and avoid prolonged exposure to conditions that favor hydrolysis.

Temperature Regulation: Maintaining optimal temperature control throughout the synthesis to prevent thermally accelerated degradation.

pH Control: Avoiding unnecessarily harsh acidic or basic conditions, especially in steps where the ethyl ester is vulnerable to hydrolysis.

This compound is a well-characterized and significant degradation product of Dabigatran Etexilate. [3, 8] Its formation is primarily driven by the hydrolysis of the ethyl ester moiety of the parent drug molecule. Forced degradation studies have demonstrated that Dabigatran Etexilate is highly susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of Impurity E. [3, 9, 11]

The table below summarizes the conditions leading to the formation of this compound as a degradant.

| Stress Condition | Outcome | Mechanism | Reference |

| Acid Hydrolysis | Significant formation of Impurity E | Protonation of the ester group, formation of a carbonium ion intermediate, and subsequent loss of ethanol (B145695). | |

| Base Hydrolysis | Significant formation of Impurity E | Nucleophilic attack by a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate that collapses, leading to the loss of ethoxide. | |

| Neutral Hydrolysis (Water) | Formation of Impurity E | Slower hydrolysis of the ester group. | |

| Thermal Stress | Can promote hydrolysis | Accelerates the rate of hydrolysis, especially in the presence of moisture. |

Mechanism of Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ethyl ester group in Dabigatran Etexilate is protonated. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent formation of a tetrahedral intermediate is followed by the elimination of an ethanol molecule, yielding this compound (Dabigatran Etexilate Acid).

Mechanism of Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. This unstable intermediate then collapses, with the ethoxide ion acting as a leaving group. The resulting carboxylate anion is then protonated during acidification workup to yield the final this compound.

Degradation-Related Impurity Formation

Forced Degradation Studies and Identification of Degradation Pathways

Forced degradation, or stress testing, is a crucial component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways and demonstrate the stability-indicating nature of analytical methods. scirp.orgresearchgate.netscholarsresearchlibrary.com Studies on Dabigatran Etexilate have consistently shown its susceptibility to hydrolysis and, to a lesser extent, other stress conditions, often leading to the formation of specific degradation products, including Impurity E. scirp.orgrsc.org

These studies typically involve exposing Dabigatran Etexilate to acidic, basic, oxidative, thermal, and photolytic stress. scirp.orgijbpr.net The resulting degradants are then identified and quantified, providing a comprehensive profile of the drug's stability. Significant degradation of Dabigatran Etexilate has been observed under hydrolytic (acid and base) and oxidative conditions. tsijournals.comresearchgate.net

Table 1: Summary of Forced Degradation Studies on Dabigatran Etexilate This table is interactive. You can sort the columns by clicking on the headers.

| Stress Condition | Reagent/Parameters | Observation | Impurity E Formation | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 1 N Hydrochloric acid (HCl) at 60°C for 2 hours | Significant degradation | Major degradant | scirp.org |

| 0.1N HCl at 80°C for 24 hours | Significant degradation | Degradation observed | ijbpr.net | |

| Acidic media at room temperature | Degradation resulted in two degradants | One common degradant formed | researchgate.net | |

| Basic Hydrolysis | 1 N Sodium hydroxide (NaOH) at 60°C for 15 minutes | Significant degradation | Major degradant | scirp.org |

| 0.1N NaOH at 80°C for 24 hours | Significant degradation | Degradation observed | ijbpr.net | |

| Basic media at room temperature | Degradation resulted in two degradants | One common degradant formed | researchgate.net | |

| Oxidative Stress | 3% Hydrogen Peroxide (H₂O₂) at 75°C for 2 hours | Degradation observed | - | scirp.org |

| 5% H₂O₂ at 85°C for 45 minutes | Susceptible to degradation | - | scholarsresearchlibrary.com | |

| 0.3% H₂O₂ at 80°C for 30 minutes | Degradation observed | - | iajpr.com | |

| Photolytic Degradation | UV light (200 W·hr/m²) & Fluorescent light (1.2x10⁶ LUX hours) | Stable | No degradation observed | scholarsresearchlibrary.comijbpr.net |

| Thermal Stress | Heated at 80°C for 30 minutes | Sensitive to thermal conditions | - | iajpr.com |

| 60°C for 7 days | Degradation observed | - | ijbpr.net |

Dabigatran Etexilate demonstrates significant instability under acidic conditions, readily undergoing hydrolysis to form Impurity E. scirp.orgrsc.orgresearchgate.net Studies have shown that when subjected to acidic stress, such as treatment with 1 N hydrochloric acid at 60°C, considerable degradation occurs, with Impurity E being identified as a major degradation product. scirp.org This impurity is essentially the carboxylic acid analog of Dabigatran Etexilate, resulting from the hydrolysis of the ethyl ester functional group. This reaction is a primary degradation pathway under acidic conditions. scirp.orgresearchgate.net

Similar to acidic conditions, Dabigatran Etexilate is highly susceptible to hydrolysis in basic media. scirp.orgscholarsresearchlibrary.com Forced degradation using 1 N sodium hydroxide at 60°C resulted in significant formation of Impurity E. scirp.org The ethyl ester moiety of the parent molecule is cleaved, yielding the corresponding carboxylate salt, which upon acidification, gives Impurity E. scirp.org Research confirms that this pathway is a significant contributor to the degradation of Dabigatran Etexilate in alkaline environments. scirp.orgresearchgate.net

Dabigatran Etexilate shows susceptibility to oxidative degradation when exposed to agents like hydrogen peroxide. scirp.orgscholarsresearchlibrary.comtsijournals.com While considerable degradation of the parent drug is observed under oxidative stress, the formation of Impurity E is not consistently reported as the primary outcome of this specific stress condition. scirp.orgiajpr.com The degradation pathways under oxidative stress are complex and may lead to various other oxidized products. derpharmachemica.comderpharmachemica.com

Studies have consistently found Dabigatran Etexilate to be stable under photolytic stress. scholarsresearchlibrary.comijbpr.net When exposed to standard ICH-compliant light sources, including UV and fluorescent light, no significant degradation of the drug substance is observed. scholarsresearchlibrary.comtsijournals.com Consequently, the formation of Impurity E through photolytic pathways is considered negligible.

The stability of Dabigatran Etexilate under thermal stress appears to be dependent on the specific conditions. While some studies report that the drug is sensitive to heat, others indicate it is relatively stable under dry heat conditions. tsijournals.comiajpr.com For instance, exposure to 60°C for seven days led to degradation, whereas exposure to dry heat at 80°C for the same duration did not cause significant degradation. ijbpr.nettsijournals.com The formation of Impurity E is not typically highlighted as a primary result of thermal stress alone. scielo.br

Photolytic Degradation Assessment

Proposed Mechanistic Schemes for Impurity E Degradation

The formation of this compound from Dabigatran Etexilate is primarily a result of the hydrolysis of the ethyl ester side chain. The mechanisms for this transformation have been proposed for both acidic and basic conditions. scirp.org

Under acidic hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen of the ethyl ester group by an acid (H⁺). scirp.org This protonation makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon, which leads to the formation of a tetrahedral intermediate known as a hydroxonium ion. scirp.org This intermediate is unstable and subsequently collapses, eliminating a molecule of ethanol and a proton, to yield the final product, this compound (the carboxylic acid). scirp.org

In basic hydrolysis, the mechanism involves a nucleophilic attack on the carbonyl carbon of the ester by a hydroxide ion (OH⁻). scirp.org This direct attack forms a tetrahedral intermediate. scirp.org This intermediate is also unstable and stabilizes by expelling the ethoxide (⁻OCH₂CH₃) leaving group. This results in the formation of the carboxylate salt of Impurity E. scirp.org A final acidification step during the experimental workup protonates the carboxylate to yield this compound. scirp.org

Analytical Methodologies for Dabigatran Impurity E Profiling

Chromatographic Separation Techniques

Chromatographic methods form the cornerstone for the separation, identification, and quantification of Dabigatran (B194492) Impurity E from the active pharmaceutical ingredient (API) and other related substances. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique due to its efficiency and applicability to the polarity of Dabigatran and its impurities. ijpsr.comresearchgate.net These methods are developed to be stability-indicating, meaning they can effectively separate the impurities from degradation products that may form under various stress conditions. researchgate.netscirp.org The goal is to develop a single, comprehensive method capable of resolving all potential impurities generated during synthesis and storage. ijpsr.comresearchgate.net

The development of a successful HPLC method for Dabigatran Impurity E analysis involves a systematic process of optimizing various chromatographic parameters to achieve the desired separation. This process often employs Quality by Design (QbD) principles to define a "design space" where the method consistently meets its quality targets. nih.gov Key considerations include the selection of the stationary phase, the composition and gradient of the mobile phase, and the detector settings. The ultimate aim is to achieve baseline separation of all relevant peaks, including Dabigatran, Impurity E, and other related compounds, within a reasonable analysis time. ijpsr.comnih.gov

The choice of the stationary phase is critical for the effective separation of Dabigatran and its impurities. Due to the non-polar to moderately polar nature of these compounds, octadecylsilyl (ODS) bonded silica (B1680970) gel columns, commonly known as C18 columns, are the preferred choice. ijpsr.comresearchgate.netscirp.org These columns provide the necessary hydrophobic interactions to retain the analytes and allow for their separation based on subtle differences in their chemical structures. The specific brand and model of the C18 column can influence selectivity. For instance, studies have utilized columns like Inertsil ODS-3V and Poroshell 120 EC-C18 to achieve successful separations. ijpsr.comscirp.org The physical parameters of the column, such as length, internal diameter, and particle size, are also optimized to balance resolution, analysis time, and back pressure.

Table 1: Examples of HPLC Column Parameters for Dabigatran Impurity Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column Type | Poroshell 120, EC C-18 | ijpsr.com |

| Inertsil ODS-3V | researchgate.netscirp.org | |

| Dimensions | 150 mm × 4.6 mm | ijpsr.comscirp.org |

| 250 mm × 4.6 mm | researchgate.net | |

| Particle Size | 2.7 µm | ijpsr.com |

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier. For the analysis of this compound, the aqueous phase is often a buffer solution, such as potassium dihydrogen phosphate (B84403) or ammonium (B1175870) formate (B1220265), to control the pH and improve peak shape. ijpsr.comscirp.org The pH is a critical parameter as it affects the ionization state of the analytes and thus their retention. Organic modifiers like acetonitrile (B52724) are commonly used, and their proportion is varied throughout the run using a gradient elution program. researchgate.netscirp.orgresearchgate.net Gradient elution, where the concentration of the organic solvent is increased over time, is essential for separating a complex mixture of impurities with varying polarities, such as those found with Dabigatran, within a single analytical run. researchgate.netnih.gov

Table 2: Examples of Mobile Phase and Gradient Conditions

| Parameter | Condition 1 | Condition 2 | Source(s) |

|---|---|---|---|

| Aqueous Phase (A) | 2.04 g/L Potassium dihydrogen phosphate with Triethylamine and Phosphoric acid | 0.01 M Ammonium formate buffer (pH 4.7 with formic acid) | ijpsr.comscirp.org |

| Organic Phase (B) | Acetonitrile | Acetonitrile | ijpsr.comscirp.org |

| Gradient Program | T(min)/%B: 0/35, 5/35, 30/65, 35/90, 40/90 | T(min)/%B: 0.01/30, 10.0/55, 15.0/60, 15.1/30, 20/30 | scirp.orgresearchgate.net |

| Flow Rate | 0.7 mL/min | 1.2 mL/min | ijpsr.comscirp.org |

| Column Temperature | 40 °C | 35 °C | ijpsr.comscirp.org |

Ultraviolet (UV) detection is the most common modality for the analysis of Dabigatran and its impurities due to the presence of chromophores in their molecular structures. A Photodiode Array (PDA) detector is often preferred over a simple UV detector as it can acquire spectra across a range of wavelengths simultaneously. researchgate.netscirp.org This capability is useful for peak purity assessment and for selecting the optimal wavelength for quantification to maximize sensitivity and minimize interference. For Dabigatran and its related substances, detection is frequently carried out at wavelengths around 220 nm or 230 nm. ijpsr.comresearchgate.netscirp.org

Table 3: Common HPLC Detection Parameters

| Parameter | Setting | Rationale | Source(s) |

|---|---|---|---|

| Detector Type | Photodiode Array (PDA) | Allows for spectral acquisition and peak purity analysis. | researchgate.netscirp.org |

| Detection Wavelength | 230 nm | Provides good absorbance for Dabigatran and its impurities. | ijpsr.comresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. It utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher resolution. While specific detailed UPLC methods for this compound are not as extensively published in the provided search results, the principles are directly transferable from HPLC. The primary advantages of UPLC would be a considerable reduction in analysis time and solvent consumption, leading to higher throughput in a quality control environment. The enhanced resolution is also beneficial for separating closely eluting impurities.

Currently, there is no readily available information in the public domain detailing the application of Supercritical Fluid Chromatography (SFC) specifically for the analysis of this compound. While SFC is a powerful technique for separating chiral and achiral compounds, its application for this particular impurity does not appear to be a common or published practice.

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| Acetonitrile |

| Ammonium formate |

| Dabigatran |

| Dabigatran etexilate |

| This compound |

| Formic acid |

| Phosphoric acid |

| Potassium dihydrogen phosphate |

Mobile Phase Composition and Gradient Elution Programming

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique with distinct advantages, including automation, low consumption of solvents and reagents, and cost-effective capillaries. monash.edu It serves as a complementary or alternative method to High-Performance Liquid Chromatography (HPLC) for stability-indicating assays. monash.edu The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by factors such as the pH of the buffer system that affects the electrophoretic mobility of the analyte and the electroosmotic flow (EOF). nih.gov

While the literature contains applications of CE for the analysis of Dabigatran and its active metabolites, specific validated methods focusing solely on the separation of this compound are not extensively detailed. nih.gov However, studies have demonstrated the capability of CE, particularly in cyclodextrin-modified systems, for the analysis of drugs and their impurities. scirp.orgresearchgate.netmolnar-institute.com Given that this compound, also known as Dabigatran Etexilate Acid, is formed under hydrolytic stress conditions, the proven efficiency of CE in separating structurally similar and charged compounds suggests its potential applicability for profiling this specific impurity. monash.eduscirp.orgmolnar-institute.com

Hyphenated Techniques for Structural Elucidation and Quantification

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities. monash.edu These systems provide both quantitative data and qualitative structural information in a single analysis. For non-volatile compounds like this compound, the combination of liquid chromatography with mass spectrometry is the most powerful and widely used approach.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are the cornerstone techniques for the detection, identification, and quantification of Dabigatran impurities. humanjournals.com The combination offers high sensitivity and selectivity, enabling the analysis of trace-level impurities in the active pharmaceutical ingredient (API) and finished dosage forms. humanjournals.comrsc.org

Several LC-MS methods have been developed and validated for the separation and analysis of Dabigatran and its related substances, including known and unknown impurities. rjptonline.orgresearchgate.netactascientific.com These methods typically employ reverse-phase columns, such as C18, and gradient elution programs to achieve effective separation of the main compound from its impurities. scirp.orgresearchgate.net One study specifically identified Impurity E as a degradation product formed during acid and base hydrolysis. scirp.org Another LC-MS method reported the detection of an unknown impurity designated as "Imp E" at a specific retention time. researchgate.net

The following table summarizes typical parameters used in LC-MS methods for the analysis of Dabigatran and its impurities.

| Parameter | Condition | Source(s) |

| Column | Shim-pack XR-ODS II (100 x 3.0 mm, 2.2µm) | actascientific.com |

| Inertsil ODS-3V (150 mm × 4.6 mm, 5 μm) | scirp.org | |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | researchgate.netactascientific.com |

| A: Ammonium formate bufferB: Acetonitrile | scirp.org | |

| Flow Rate | 0.3 ml/min | actascientific.com |

| Detection | UV at 225 nm and ESI-MS | actascientific.com |

This table presents a generalized summary of conditions reported in the literature for Dabigatran impurity analysis. Specific conditions may vary between laboratories and applications.

For the analysis of polar and thermally labile molecules like Dabigatran and its impurities, Electrospray Ionization (ESI) is the most commonly employed ionization technique. rsc.orgrjptonline.orgactascientific.com ESI is a soft ionization method that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.

Analyses of Dabigatran impurities are consistently performed using ESI in the positive ion mode (ESI+). rsc.orgrjptonline.orgactascientific.comrsc.orgnih.govnih.gov In this mode, the analytes are detected as protonated molecules, [M+H]⁺. For instance, one study reported the characterization of Dabigatran impurities by ESI-MS, confirming their identities based on their mass-to-charge ratios. researchgate.netactascientific.com The successful application of positive mode ESI underscores its suitability for generating intact molecular ions of this compound for subsequent mass analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful tool used for the structural elucidation of impurities and for developing highly selective quantitative methods. nih.gov In an MS/MS experiment, the molecular ion of the impurity of interest (the precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate a series of characteristic product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. rsc.orgresearchgate.net

For quantification, LC-MS/MS methods often operate in the Multiple Reaction Monitoring (MRM) mode. rsc.orgrsc.orgnih.gov This approach involves monitoring a specific precursor-to-product ion transition, which significantly enhances the selectivity and sensitivity of the analysis, minimizing interference from the sample matrix. researchgate.net Studies on N-nitroso-dabigatran, another critical impurity, highlight the utility of MRM for achieving ultra-sensitive quantification. rsc.orgrsc.orgnih.gov Although specific fragmentation pathways for this compound are not detailed in the provided search results, the use of ESI-MS/MS to characterize other unknown impurities in Dabigatran demonstrates the applicability of this technique for structural confirmation. researchgate.net Multi-stage fragmentation (MSn) in high-resolution systems can further aid in proposing degradation pathways by providing detailed structural information on the fragment ions. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass error of less than 5 ppm. This precision allows for the unambiguous determination of the elemental composition (molecular formula) of an analyte. rsc.orgresearchgate.net For impurity identification, HRMS is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

The structures of several Dabigatran degradation products have been successfully determined using HRMS in conjunction with multi-stage fragmentation (HR-MSn). rsc.orgresearchgate.net This approach allows researchers to determine the elemental composition and study the fragmentation patterns, which are essential steps in elucidating the final structure of an unknown impurity. rsc.orgresearchgate.net While a specific HRMS analysis of Impurity E is not explicitly detailed in the search results, the application of HRMS for other Dabigatran impurities and degradation products confirms its vital role in the characterization process. derpharmachemica.comderpharmachemica.com

An LC-MS analysis identified a peak for an unknown impurity, "Imp E," with a corresponding mass-to-charge ratio.

| Impurity Name (as reported) | m/z [M+H]⁺ | Source |

| Imp E (unknown) | 572.25 | researchgate.net |

The reported m/z value is a key piece of data for further structural elucidation using techniques like HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, like the parent drug, is a large, polar, and non-volatile molecule. These physicochemical properties make it unsuitable for direct analysis by GC-MS without chemical derivatization to increase its volatility and thermal stability. The available scientific literature on the analysis of Dabigatran impurities does not report the use of GC-MS for the direct profiling of Impurity E. While GC-MS could theoretically be applicable for the analysis of small, volatile precursors or fragments that might be involved in the synthesis or degradation of Dabigatran, there is no specific information in the provided results to support this application in the context of Impurity E. Therefore, LC-MS remains the analytical technique of choice.

Tandem Mass Spectrometry (MS/MS or HR-MSn) for Fragmentation Analysis

Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Proof

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural confirmation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide crucial information about the hydrogen and carbon skeletons of a molecule, respectively.

In the analysis of dabigatran etexilate and its impurities, ¹H NMR spectral data reveals chemical shifts that are characteristic of the protons in different chemical environments. researchgate.net For instance, the aromatic protons, the methylene (B1212753) groups, and the methyl groups each exhibit distinct signals. derpharmachemica.comderpharmachemica.com The absence of signals corresponding to certain protons in an impurity's spectrum compared to the parent drug can indicate a structural modification. researchgate.net

Similarly, ¹³C NMR spectroscopy provides insights into the carbon framework. derpharmachemica.comderpharmachemica.com While some degradation processes may not significantly alter the basic skeleton of dabigatran, as indicated by minimal differences in the ¹³C NMR spectra between the parent drug and an impurity, other changes can be readily detected. scirp.orgscirp.org

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for Dabigatran and a Related Impurity researchgate.net

| Atom Position | Dabigatran (DAB) ¹H NMR (δ ppm) | Impurity ¹H NMR (δ ppm) | Dabigatran (DAB) ¹³C NMR (δ ppm) | Impurity ¹³C NMR (δ ppm) |

| Aromatic Protons | 7.0 - 8.5 | 7.0 - 8.5 | 109 - 156 | 109 - 156 |

| Methylene Protons | 2.5 - 4.8 | 2.5 - 4.8 | 30 - 65 | 30 - 65 |

| Methyl Protons | 0.8 - 4.0 | 0.8 - 4.0 | 14 - 40 | 14 - 40 |

| NH₂ Protons | Present | Absent | - | - |

This table provides a generalized representation of NMR data based on literature. Specific chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC)

For more complex structural elucidation, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a more detailed picture of the molecular connectivity. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

Studies on the degradation products of dabigatran etexilate have utilized 2D-NMR to unambiguously characterize the structures of isolated impurities. tandfonline.comresearchgate.net These advanced spectroscopic methods, in conjunction with High-Resolution Mass Spectrometry (HRMS), provide definitive structural confirmation. tandfonline.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. scirp.orgacs.org By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the molecule's functional groups.

The IR spectrum of dabigatran etexilate shows characteristic absorption bands for N-H stretching, C-H stretching, and carbonyl (C=O) groups. scirp.orgresearchgate.net Analysis of the IR spectrum of an impurity like this compound can reveal changes in these functional groups, such as the hydrolysis of an ester to a carboxylic acid. scirp.orgresearchgate.net For example, the appearance of a broad O-H stretching band and a shift in the carbonyl stretching frequency would be indicative of such a transformation. derpharmachemica.com

Table 2: Key IR Absorption Bands for Dabigatran Etexilate and Potential Impurities derpharmachemica.comscirp.orgresearchgate.net

| Functional Group | Dabigatran Etexilate (DABE) Absorption (cm⁻¹) | Potential Impurity Absorption (cm⁻¹) |

| N-H Stretching (amine/enamine) | 3300 - 3500 (broad) | 3344 (broad N-H stretching of amine) |

| C-H Stretching (aliphatic) | 2850 - 2940 | 2939 - 2978 |

| C=O Stretching (ester/amide) | 1666 - 1753 | 1728 - 1732 |

| O-H Stretching (carboxylic acid) | Not present | ~3315 (broad) |

This table illustrates typical IR absorption ranges. The exact wavenumbers can vary based on the specific molecular structure and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores—the parts of a molecule that absorb UV or visible light. acs.orglookchem.com Dabigatran and its impurities possess chromophoric groups, making UV-Vis spectroscopy a useful analytical tool. scirp.orgresearchgate.net

The UV spectrum of a compound is characterized by its wavelength of maximum absorbance (λmax). iajps.com While the UV spectra of dabigatran and its closely related impurities may be similar, this technique is fundamental for detection in liquid chromatography. scirp.orgresearchgate.net A UV detector is commonly coupled with High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of these compounds. scirp.orgresearchgate.net The selection of an appropriate detection wavelength, often around 225 nm or 325 nm, is crucial for achieving good sensitivity for both the active pharmaceutical ingredient (API) and its impurities. actascientific.cominnovareacademics.in

Quantitative Analytical Method Validation

The validation of an analytical method is essential to ensure its reliability for the intended purpose. researchgate.netderpharmachemica.comscirp.orgscirp.orgacs.orgresearchgate.netlookchem.comresearchgate.netresearchgate.net For the quantitative determination of this compound, the developed analytical methods, typically HPLC, must be validated according to the guidelines of the International Council for Harmonisation (ICH). actascientific.comrsc.orgscholarsresearchlibrary.cominnovareacademics.in

The validation process encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and excipients. scirp.orgscholarsresearchlibrary.cominnovareacademics.in This is often demonstrated by the separation of all known impurities from the main peak and from each other. scirp.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. actascientific.cominnovareacademics.in Linearity is typically evaluated by analyzing a series of solutions at different concentrations and is often expressed by the correlation coefficient (r²). rsc.orginnovareacademics.in For this compound, a linear range from the limit of quantification (LOQ) to at least 150% or 200% of the specification limit is often established. scirp.orginnovareacademics.in

Accuracy: The closeness of the test results to the true value. actascientific.comscholarsresearchlibrary.com Accuracy is usually determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the impurity recovered is calculated. researchgate.netrsc.org Acceptance criteria for recovery are typically in the range of 80-120%. researchgate.netrsc.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scirp.orgscholarsresearchlibrary.com Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). scirp.orgrsc.org The results are expressed as the relative standard deviation (%RSD). scirp.orginnovareacademics.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.com These are crucial for ensuring that trace levels of impurities can be reliably controlled. scholarsresearchlibrary.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. actascientific.comscholarsresearchlibrary.com

Table 3: Summary of Validation Parameters for a Typical HPLC Method for Dabigatran Impurities actascientific.comrsc.orgscholarsresearchlibrary.cominnovareacademics.in

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80.0% - 120.0% |

| Precision (% RSD) | ≤ 10.0% for impurities |

| Robustness | % RSD of results should be within acceptable limits after minor variations in method parameters. |

Specificity and Selectivity Assessment

Specificity is a critical parameter in analytical method validation, ensuring that the analytical signal is solely from the analyte of interest, free from interference from other components such as impurities, degradation products, or excipients. For this compound, specificity is typically demonstrated using High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector.

The method's selectivity is established by comparing the chromatograms of blank samples (diluent), placebo samples, a solution containing only this compound, and a sample of dabigatran etexilate mesylate spiked with this compound and other known impurities. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms indicates the method's specificity. Furthermore, the peak purity analysis, often using a PDA detector, is employed to confirm that the chromatographic peak of this compound is spectrally homogeneous and not co-eluting with other substances. In forced degradation studies, where dabigatran etexilate is exposed to stress conditions like acid, base, oxidation, heat, and light, the method must be able to resolve this compound from any resulting degradation products.

Linearity and Calibration Range Determination

Linearity studies are performed to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. For the quantification of this compound, a series of solutions are prepared at different concentration levels, typically spanning from the limit of quantification (LOQ) to 150% of the specification limit for the impurity.

The linearity is assessed by constructing a calibration curve plotting the peak area response against the known concentration of this compound. The relationship is then evaluated using linear regression analysis. A key indicator of linearity is the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be close to 1.000. For instance, a typical calibration curve for this compound might be linear over a concentration range of 0.04 to 0.9 µg/mL. The y-intercept of the regression line is also examined to ensure it is not significantly different from zero.

| Parameter | Typical Value |

| Concentration Range | LOQ to 150% of specification limit (e.g., 0.04 - 0.9 µg/mL) |

| Correlation Coefficient (r) | > 0.999 |

| Coefficient of Determination (R²) | > 0.998 |

| Y-intercept | Close to zero |

Accuracy and Recovery Studies

Accuracy reflects the closeness of the test results obtained by the method to the true value. It is typically evaluated by performing recovery studies. This involves spiking a placebo mixture with known amounts of this compound at different concentration levels, usually at the LOQ, 100%, and 150% of the specification limit.

The samples are then analyzed, and the percentage recovery is calculated. The acceptance criteria for recovery are generally within a range of 80% to 120% for impurities. For this compound, accuracy studies have demonstrated high recovery rates, confirming the method's ability to accurately quantify the impurity.

| Concentration Level | Mean Recovery (%) |

| LOQ | 95.0 - 105.0 |

| 100% | 98.0 - 102.0 |

| 150% | 98.0 - 102.0 |

Precision Assessment (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay precision) is evaluated by analyzing multiple replicates of the same sample (e.g., six) at a concentration of 100% of the specification limit on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the results is calculated and should be within an acceptable limit, typically less than 5.0% for impurities.

Intermediate precision (Inter-assay precision) assesses the variability within the laboratory by having the analysis performed by different analysts, on different days, and using different equipment. The RSD for intermediate precision is also expected to be low, demonstrating the method's ruggedness under varied conditions. For this compound, precision studies have shown low RSD values, indicating a high degree of precision.

| Precision Level | Parameter | Acceptance Criterion (RSD%) |

| Repeatability | Same analyst, same day, same instrument | < 5.0% |

| Intermediate Precision | Different analysts, different days, different instruments | < 5.0% |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For this compound, the LOD and LOQ are typically determined based on the signal-to-noise ratio, where the LOD is established at a ratio of approximately 3:1 and the LOQ at a ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For instance, the LOD for this compound has been reported to be around 0.01 µg/mL and the LOQ around 0.04 µg/mL. The precision and accuracy at the LOQ concentration are also verified to confirm its validity.

| Parameter | Method | Typical Value |

| LOD | Signal-to-Noise Ratio (3:1) | ~0.01 µg/mL |

| LOQ | Signal-to-Noise Ratio (10:1) | ~0.04 µg/mL |

Robustness and Ruggedness Evaluation

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods used to analyze this compound, robustness is evaluated by intentionally varying parameters such as the flow rate of the mobile phase (e.g., ±0.2 mL/min), the column temperature (e.g., ±5°C), and the pH of the mobile phase buffer (e.g., ±0.2 units). The effect of these changes on the system suitability parameters, such as the resolution between adjacent peaks and the tailing factor of the impurity peak, is observed. The method is considered robust if the system suitability criteria are still met despite these minor variations.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. This is often assessed during the intermediate precision studies. The low relative standard deviation obtained in these studies for this compound indicates the ruggedness of the analytical method.

| Parameter Varied | Variation | Effect on Results |

| Flow Rate | ± 0.2 mL/min | System suitability parameters remain within limits |

| Column Temperature | ± 5°C | System suitability parameters remain within limits |

| Mobile Phase pH | ± 0.2 units | System suitability parameters remain within limits |

System Suitability Testing (SST) Criteria

System Suitability Testing (SST) is an integral part of any analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis. Before analyzing any samples, a standard solution containing this compound and dabigatran is injected. Key SST parameters are then evaluated to confirm the system's performance.

Typical SST criteria for the analysis of this compound include the tailing factor for the impurity peak (should be ≤ 2.0), the number of theoretical plates for the impurity peak (should be > 2000), and the resolution between the this compound peak and the main dabigatran peak (should be > 2.0). The reproducibility of replicate injections of the standard solution is also assessed, with the relative standard deviation of the peak areas typically required to be ≤ 5.0%. Adherence to these SST criteria ensures the reliability and consistency of the analytical results.

| Parameter | Acceptance Criterion |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Resolution | > 2.0 |

| RSD of Replicate Injections | ≤ 5.0% |

Synthetic Approaches for Dabigatran Impurity E Reference Standards

Design and Development of Dedicated Synthetic Routes for Impurity E

Dabigatran (B194492) Impurity E is identified as a process-related impurity that can arise during the manufacturing of Dabigatran etexilate. derpharmachemica.com Its structure is closely related to the parent drug, necessitating specific synthetic routes for its preparation as a reference standard. The synthesis of degradation impurities of Dabigatran etexilate, including Impurity E, has been approached starting from key intermediates of the Dabigatran synthesis. chinjmap.com

One common precursor for the synthesis of various Dabigatran impurities is N-[[2-[[(4-cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester. chinjmap.com The development of synthetic routes often involves leveraging intermediates from the main Dabigatran synthesis and modifying reaction conditions or introducing specific reagents to favor the formation of the desired impurity. The design of these routes focuses on efficiency and the ability to produce the impurity in a controlled manner.

A comprehensive review of the synthetic methodologies for Dabigatran etexilate highlights the various impurities that can be generated during the process. acs.org The development of dedicated synthetic routes for these impurities is crucial for their use as reference standards in quality control. acs.orggoogle.com

Multi-step Synthesis Strategies

The synthesis of Dabigatran Impurity E typically involves a multi-step sequence. While specific, detailed step-by-step procedures for Impurity E are not extensively published in readily available literature, the general strategies for related impurities provide insight. For instance, the synthesis of other Dabigatran impurities often starts from commercially available raw materials and involves several key transformations. researchgate.net

A general approach to synthesizing degradation impurities involves reactions such as amidine formation, amidation, and hydrolysis on a central precursor molecule. chinjmap.com For example, a multi-step synthesis of Dabigatran and its impurities might start with the condensation of ethyl-3-(3-amino-4-(methylamino)benzoyl(pyridin-2-yl)amino)propanoate with 2-cyanophenyl amino acetic acid. derpharmachemica.com Subsequent steps would then be tailored to yield the specific impurity.

The synthesis of potential impurities of Dabigatran etexilate has been described, emphasizing the importance of understanding their formation pathways to control them during large-scale manufacturing. researchgate.net These synthetic efforts provide the necessary reference standards for analytical method development and validation. researchgate.net

Table 1: Key Intermediates and Reactions in Dabigatran Impurity Synthesis

| Intermediate/Reaction | Description | Reference |

| N-[[2-[[(4-cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | A key precursor for the synthesis of several Dabigatran degradation impurities. | chinjmap.com |

| Amidine Reaction | A chemical reaction that forms an amidine functional group, often a key step in building the core structure of Dabigatran and its impurities. | chinjmap.com |

| Hydrolytic Reaction | A reaction involving the cleavage of chemical bonds by the addition of water, which can lead to the formation of certain degradation impurities. | chinjmap.com |

| Condensation Reaction | A reaction where two molecules combine to form a larger molecule, often with the loss of a small molecule such as water. This is a common strategy in the initial steps of the synthesis. | derpharmachemica.com |

Isolation and Purification Techniques for Synthetic Standards

Once the synthesis of this compound is complete, the crude product must be isolated and purified to a high degree to serve as a reference standard.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from a mixture. google.com This method is particularly useful for separating structurally similar impurities from the main compound or from each other. In the context of Dabigatran impurities, preparative chromatography is employed to obtain high-purity standards. google.com The process involves using a stationary phase, such as C18 alkyl silica (B1680970) gel, and a mobile phase, which is a mixture of solvents like acetonitrile (B52724) and an aqueous buffer. google.com By collecting the fraction that elutes at the specific retention time for Impurity E, a purified sample can be obtained. google.com

Crystallization is another crucial technique for purifying solid compounds. After synthesis and initial purification steps, the compound can be dissolved in a suitable solvent or solvent mixture and then allowed to crystallize. google.com This process can effectively remove remaining impurities, as the crystal lattice of the desired compound forms, excluding other molecules. For example, a crude product might be dissolved in a solvent like ethyl acetate, heated to ensure complete dissolution, and then cooled to induce crystallization. google.comgoogle.com The resulting crystals are then filtered and dried to yield a high-purity solid. The choice of solvent and the conditions for crystallization (e.g., temperature, cooling rate) are critical for obtaining high purity and good yield. mdpi.com

Preparative Chromatography

Confirmation of Synthetic Standard Identity Using Advanced Analytical Methods

After purification, the identity and purity of the synthesized this compound reference standard must be unequivocally confirmed. This is achieved using a combination of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the synthesized standard. acs.org By comparing the retention time of the synthesized compound with that of the impurity found in Dabigatran samples, its identity can be preliminarily confirmed. scirp.org Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides information about the molecular weight of the compound, further confirming its identity. researchgate.netactascientific.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is a powerful tool for elucidating the detailed chemical structure of the molecule. derpharmachemica.comacs.org By analyzing the NMR spectra, the arrangement of atoms and functional groups within the molecule can be determined, providing definitive structural confirmation of the synthesized impurity. derpharmachemica.com These analytical methods, when used in combination, provide a comprehensive characterization of the synthetic standard, ensuring its suitability for use in the quality control of Dabigatran. google.comacs.org

Stability and Degradation Kinetics of Dabigatran Etexilate with Respect to Impurity E Formation

Impact of Environmental Conditions on Impurity E Accumulation

Forced degradation studies are essential to identify the degradation pathways and to develop stability-indicating analytical methods for Dabigatran (B194492) Etexilate. scirp.orgresearchgate.net These studies expose the drug substance to various stress conditions, including temperature, humidity, light, and pH variations, to accelerate degradation and identify the resulting impurities. scirp.orgrsc.org

Thermal stress has been shown to induce the degradation of Dabigatran Etexilate. Studies have subjected the compound to elevated temperatures to assess its stability. scirp.orgscielo.br In one study, Dabigatran Etexilate capsules were exposed to a thermal stress condition of 70°C. scirp.org Another report indicated that after four weeks of storage at 70°C in a closed container, a total degradation of not more than 0.50% was observed. europa.eu A separate investigation into thermal degradation was conducted at 105°C for 120 hours. scholarsresearchlibrary.com While these studies confirm thermal liability, the primary degradation pathway under moist heat is hydrolysis, leading to impurities like Impurity E. The rate of degradation is significantly accelerated in the presence of both heat and moisture. europa.eu

Dabigatran Etexilate is highly susceptible to degradation in the presence of moisture. europa.eueuropa.eu The rate of degradation is markedly accelerated by humidity, which underscores the importance of protective packaging. europa.eunih.gov The primary degradation mechanism in the presence of moisture is hydrolysis, which is the direct pathway for the formation of Dabigatran Impurity E. rsc.orgeuropa.eu One study subjected the drug to humidity stress at 25°C and 90% relative humidity (RH). scholarsresearchlibrary.com Given that Impurity E is a product of hydrolysis, its formation is intrinsically linked to the presence of water, with elevated humidity levels expected to increase its rate of accumulation, especially when combined with high temperatures. europa.euderpharmachemica.com

Photostability studies are conducted to evaluate the impact of light on the drug substance. Dabigatran Etexilate has been found to be relatively stable under photolytic stress in its solid state. europa.euscholarsresearchlibrary.com Forced degradation studies have included exposure to both white fluorescent light (1.2 million lux hours) and UV light (200 watt-hours/m²). scirp.orgscholarsresearchlibrary.com The results from these studies generally indicate that Dabigatran Etexilate is not sensitive to light, with no significant degradation observed under these conditions. scholarsresearchlibrary.comeuropa.eu Therefore, light exposure is not considered a critical factor in the formation of this compound. rsc.org

The formation of this compound is most significantly influenced by pH and hydrolysis. scirp.org Dabigatran Etexilate undergoes substantial degradation under both acidic and basic hydrolytic conditions, leading to the formation of Impurity E. scirp.orgresearchgate.net

The mechanism for the formation of Impurity E in acidic conditions involves the protonation of the ester group's oxygen atom by an acid. This is followed by the departure of an ethanol (B145695) molecule, resulting in the formation of a stabilized carbonium ion intermediate. This intermediate then reacts with a hydroxyl group to form this compound, also known as DABE acid. scirp.orgresearchgate.net

In aqueous solutions, Dabigatran Etexilate shows considerable hydrolytic degradation. europa.eu The solubility of the compound is also strongly dependent on pH, with increased solubility at a more acidic pH. europa.eu The pKa values for Dabigatran Etexilate are reported as 4.0 ± 0.1 and 6.7 ± 0.1. researchgate.neteuropa.eu The sensitivity to pH is a critical parameter, as changes in pH can alter the rate and pathway of degradation. researchgate.net Studies have shown that a loss of 19% of Dabigatran Etexilate was observed after 12 hours in acidic conditions, while a 96% loss was seen after just 2 hours in basic conditions, highlighting its instability in these environments. rjptonline.org

The following table summarizes the conditions used in forced degradation studies that are relevant to the formation of Impurity E.

| Stress Condition | Parameters | Observations Related to Impurity E Formation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1N HCl | Significant degradation leading to the formation of Impurity E. | scirp.org |

| Base Hydrolysis | 1N NaOH | Significant degradation leading to the formation of Impurity E. | scirp.org |

| Neutral Hydrolysis (Water) | Water at 70°C | Formation of hydrolysis-related impurities. | scirp.org |

| Thermal | 70°C | Degradation observed, primarily through hydrolysis if moisture is present. | scirp.orgeuropa.eu |

| Humidity | 90% RH / 25°C | Moisture accelerates hydrolytic degradation, the pathway to Impurity E. | europa.euscholarsresearchlibrary.com |

| Photolytic (Sunlight/UV) | 1.2 million lux-hr / 200 watt-hr/m² | Drug is not sensitive to light; not a primary pathway for Impurity E. | scirp.orgeuropa.euscholarsresearchlibrary.com |

Light Exposure Effects (Photostability)

Long-term and Accelerated Stability Study Designs for Impurity Profiling

To ensure product quality throughout its shelf life, long-term and accelerated stability studies are performed according to International Council for Harmonisation (ICH) guidelines. europa.euijbpas.com These studies are designed to monitor the increase in degradation products, including Impurity E, over time under various storage conditions.

Long-term stability studies are typically conducted for extended periods to simulate real-world storage conditions. For Dabigatran Etexilate, these studies have been performed at 25°C / 60% RH for durations of 12 to 36 months. europa.eu

Accelerated stability studies are performed under more strenuous conditions to speed up degradation and predict the shelf life of the product. Common conditions for Dabigatran Etexilate include storage at 40°C / 75% RH for 6 months. europa.eu

The results from these stability programs, which monitor parameters like appearance, assay, and degradation products, are used to establish the shelf-life and recommended storage conditions for the drug product. europa.eu For instance, stability data from batches stored in protective packaging like alu-alu blisters or polypropylene (B1209903) (PP) containers with desiccants are evaluated to ensure impurities remain within acceptable limits. europa.eu

The following table outlines typical conditions used in stability study designs for Dabigatran Etexilate.

| Study Type | Temperature | Relative Humidity | Duration | Reference |

|---|---|---|---|---|

| Long-Term | 25°C | 60% RH | 12, 24, 36 Months | europa.eu |

| Intermediate | 30°C | 70% RH | 12 Months | europa.eu |

| Accelerated | 40°C | 75% RH | 6 Months | europa.eu |

Quality Control and Regulatory Implications of Dabigatran Impurity E

Adherence to International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation (ICH) provides a unified framework for the control of impurities in new drug substances and products. europa.eueuropa.eu The primary guidelines relevant to the control of Dabigatran (B194492) Impurity E are ICH Q3A, which addresses impurities in new drug substances, and ICH Q3B, which covers impurities in new drug products. europa.eueuropa.eujpionline.orgfda.gov

These guidelines establish thresholds for reporting, identification, and qualification of impurities. ich.org The reporting threshold is the level above which an impurity must be reported in regulatory documentation. gmpinsiders.com The identification threshold is the level at which the structure of an impurity must be determined. jpionline.org Finally, the qualification threshold is the limit above which an impurity's biological safety must be established. ich.org The specific thresholds are determined based on the maximum daily dose of the drug. ikev.org

For Dabigatran Etexilate, the limits for specified impurities are set based on toxicological qualification, especially when they exceed the standard ICH qualification thresholds. europa.eu Any new degradation product observed during stability studies that exceeds these thresholds must be identified and qualified. ikev.org A comprehensive rationale for the inclusion or exclusion of impurities in the drug substance and product specifications is a key requirement, supported by data from development batches and stability studies. fda.govich.org

Table 1: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products ikev.org

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% | 0.5% |

| > 1 g | 0.05% | 0.1% | 0.25% |

This table provides a general overview of ICH thresholds; specific thresholds for Dabigatran Etexilate would be based on its maximum daily dose and regulatory submissions.

Strategies for Impurity Control in Pharmaceutical Manufacturing

A robust control strategy is essential to minimize the presence of Dabigatran Impurity E in the final pharmaceutical product. This strategy encompasses measures from raw material control to finished product testing. asianpubs.org The formation of impurities can be influenced by various factors, including the synthetic route, reaction conditions, and the quality of starting materials. acs.orgresearchgate.net

In-process Control Measures to Mitigate Impurity E Formation

This compound, also known as Dabigatran Etexilate Acid, can form through the hydrolysis of the ethyl ester group of Dabigatran Etexilate. scirp.org This can occur under both acidic and basic conditions. scirp.org Therefore, in-process controls are crucial to prevent its formation.

Key strategies include:

Optimization of Reaction Conditions: Careful control of pH, temperature, and reaction time during the synthesis of Dabigatran Etexilate can minimize the hydrolysis that leads to Impurity E. scirp.org

Use of High-Purity Reagents: The use of high-quality raw materials and the avoidance of contaminated reagents, such as certain batches of n-hexyl chloroformate, are critical to prevent the formation of various impurities, including those that could potentially degrade to or complicate the analysis of Impurity E. asianpubs.orgacs.orgscispace.com

Purification of Intermediates: Effective purification of key intermediates in the synthesis of Dabigatran Etexilate can remove precursors or catalysts that might promote the formation of Impurity E in subsequent steps. ich.org

Raw Material and Intermediate Quality Attributes

The quality of raw materials and intermediates is a cornerstone of impurity control. gmpinsiders.com For Dabigatran Etexilate, this includes stringent specifications for starting materials and key intermediates. A scientific appraisal of the chemical reactions involved in the synthesis helps to identify potential impurities arising from raw materials. ich.org The purity of intermediates is crucial, and maintaining their quality throughout the manufacturing process is necessary to ensure the final product's purity. asianpubs.org

Finished Product Testing for Impurity E

Testing the finished drug product for this compound is a mandatory step to ensure it meets the established specifications. jpionline.orgikev.org Validated analytical procedures are required for the detection and quantification of degradation products. ikev.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Dabigatran Etexilate and its related substances, including Impurity E. innovareacademics.inveeprho.com These methods must be demonstrated to be specific, accurate, and precise for their intended purpose. innovareacademics.in Stability-indicating methods are particularly important, as they can separate degradation products from the active pharmaceutical ingredient and other impurities, ensuring that the drug product remains within its quality specifications throughout its shelf life. scirp.org

Advanced Research Directions in Dabigatran Impurity E Studies

Application of Quality by Design (QbD) Principles in Analytical Method Development for Impurity E

The integration of Quality by Design (QbD) principles into analytical method development offers a systematic and science-based approach to ensuring method robustness and reliability for the analysis of Dabigatran (B194492) Impurity E. researchgate.netmedcraveonline.com This modern paradigm, often termed Analytical QbD (AQbD), moves beyond traditional validation approaches by building quality into the method from the outset. ulisboa.ptsemanticscholar.org

The AQbD process commences with the definition of the Analytical Target Profile (ATP), which outlines the goals and performance requirements of the analytical method. medcraveonline.comsemanticscholar.org For Impurity E, the ATP would specify the need for a method that can accurately and precisely quantify the impurity at specified low levels, ensuring it is well-separated from dabigatran and other related substances. nih.gov Following the ATP, Critical Quality Attributes (CQAs) of the method are identified, which are the performance characteristics that must be maintained to ensure the desired quality of results. nih.gov For a chromatographic method, CQAs would include resolution between Impurity E and adjacent peaks, peak tailing, and sensitivity.